(2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile
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Overview
Description
(2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, an imino group, and a nitrophenyl hydrazinylidene moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the reaction of azepane with appropriate nitrile and hydrazine derivatives under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azobenzenes: Compounds with similar structural motifs, known for their use as dyes and molecular switches.
Hydrazones: Compounds with hydrazine-derived functional groups, used in various chemical and biological applications.
Uniqueness
(2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile is unique due to its combination of an azepane ring and a nitrophenyl hydrazinylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C15H18N6O2 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
(1Z)-2-(azepan-1-yl)-2-imino-N-(4-nitroanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C15H18N6O2/c16-11-14(15(17)20-9-3-1-2-4-10-20)19-18-12-5-7-13(8-6-12)21(22)23/h5-8,17-18H,1-4,9-10H2/b17-15?,19-14- |
InChI Key |
KSQGLTFLYUNMBR-YNRUJBALSA-N |
Isomeric SMILES |
C1CCCN(CC1)C(=N)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Canonical SMILES |
C1CCCN(CC1)C(=N)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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